1-(benzylsulfonyl)-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a cyanomethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out under various conditions, including:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for several hours.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(CYANOMETHYL)PHENYLBORONIC ACID: Shares the cyanomethyl group but differs in the presence of a boronic acid group.
N-[4-(CYANOMETHYL)PHENYL]METHANESULFONAMIDE: Similar structure but lacks the piperidine ring.
Uniqueness
N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidine ring and the phenylmethanesulfonyl group distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c22-13-12-17-8-10-20(11-9-17)23-21(25)19-7-4-14-24(15-19)28(26,27)16-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12,14-16H2,(H,23,25) |
InChI Key |
LBZQTZKPKUTGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
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